CID 71352595
Description
CID 71352595 is a compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities. Compounds in PubChem are typically characterized by their molecular formula, weight, structural features (e.g., functional groups, stereochemistry), and physicochemical properties such as solubility, logP, and polar surface area .
Properties
Molecular Formula |
HgSn7 |
|---|---|
Molecular Weight |
1031.6 g/mol |
InChI |
InChI=1S/Hg.7Sn |
InChI Key |
VWCBUCKZKZCOOQ-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Hg] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71352595 involves specific synthetic routes and reaction conditions. The preparation methods typically include the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71352595 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 71352595 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it can be used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71352595 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison framework below is based on methodologies from the evidence, which emphasize structural, functional, and biological analyses.
Structural Similarity
Structural analogs of CID 71352595 would share core scaffolds or functional groups. For example:
- Oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) feature polyketide backbones with varying methyl or hydroxyl substitutions, influencing their biological activity and stability .
- Indole-based carboxylic acids (e.g., CAS 7254-19-5) exhibit aromatic heterocycles with bromine or methyl substitutions, affecting electronic properties and binding affinity .
- Trifluoromethyl ketones (e.g., CAS 1533-03-5) leverage fluorine’s electronegativity to enhance metabolic stability and target interaction .
Physicochemical Properties
Key properties for comparison include:
| Property | Example Compound 1 (CID 185389) | Example Compound 2 (CAS 7254-19-5) | Example Compound 3 (CAS 1533-03-5) |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | 240.05 g/mol | 202.17 g/mol |
| LogP (Partition Coeff.) | 3.2 | 2.8 | 2.5 |
| Solubility | Low (0.05 mg/mL) | Moderate (0.052 mg/mL) | High (0.72 mg/mL) |
| BBB Permeability | No | Yes | Yes |
| CYP Inhibition | CYP3A4 | CYP1A2 | None |
This compound’s properties would be contextualized within such a table, with deviations indicating unique pharmacokinetic or toxicological profiles.
Research Findings and Gaps
While the evidence lacks direct data on this compound, extrapolation from analogous compounds reveals critical research directions:
Structure-Activity Relationships (SAR) : Modifying substituents (e.g., halogens, methyl groups) could optimize bioavailability or reduce off-target effects.
Biological Screening : Prioritize assays for cytotoxicity, enzyme inhibition, and ADMET (absorption, distribution, metabolism, excretion, toxicity).
Computational Modeling : Predict binding modes using molecular docking or QSAR (quantitative structure-activity relationship) models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
